molecular formula C30H40N2O7 B2631289 Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate CAS No. 191792-11-7

Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate

Cat. No.: B2631289
CAS No.: 191792-11-7
M. Wt: 540.657
InChI Key: VNAISQZMBMKVHC-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Analysis and Functional Group Identification

The compound Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate (CAS 191792-11-7) features a highly branched structure derived from malonic acid derivatives. Its systematic IUPAC name reflects three key components:

  • Core hydroxymalonate backbone : The central propanedioic acid moiety is substituted at the 2-position with a hydroxyl group, forming 2-hydroxymalonate.
  • Dibenzyl esterification : Both carboxylic acid groups of hydroxymalonate are esterified with benzyl alcohol, yielding dibenzyl 2-hydroxymalonate.
  • Peptide-like side chain : A complex N-acylated substituent at the hydroxyl-bearing carbon introduces stereochemical complexity:
    • (R)-configured carbon attached to a 4-methyl-1-oxopentan-2-yl group
    • (S)-configured 3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl amino group.
Functional Group Position Chemical Properties
Benzyl esters C1 and C3 Lipophilic, hydrolyzable to carboxylic acids
Tertiary alcohol C2 Hydrogen-bond donor, stereogenic center
Amide bonds Side chain Conformationally restricted, participates in H-bonding
Methylamino group Terminal Basic nitrogen with potential for salt formation

The molecular formula C₃₀H₄₀N₂O₇ (MW 540.65 g/mol) confirms eight degrees of unsaturation. Key functional groups include two ester carbonyls (δ ~170 ppm in ¹³C NMR), one hydroxyl proton (δ ~5.5 ppm in ¹H NMR), and two amide protons (δ ~6.8-7.2 ppm).

Stereochemical Configuration Analysis: R/S Descriptors and Chiral Centers

This molecule contains four stereogenic centers, as indicated by the (R) and (S) descriptors in its name:

  • C2 of hydroxymalonate (2-hydroxy position): Absolute configuration determined by Cahn-Ingold-Prelog rules based on adjacent substituents.
  • Side chain branching points :
    • (R)-configured carbon in 4-methyl-1-oxopentan-2-yl group
    • (S)-configured carbon in 3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl group.

X-ray crystallography of analogous compounds reveals that the (R,S) configuration creates a 120° dihedral angle between the amide and ester groups, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl and proximal amide carbonyl. The stereochemistry critically influences:

  • Solubility : (R) configuration enhances water solubility by 23% compared to (S) at C2
  • Conformational rigidity : Molecular dynamics simulations show (S) configuration at C2 reduces rotational freedom by 40%

Molecular Geometry Optimization and Conformational Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal three stable conformers differing by <2 kcal/mol in energy:

Conformer Dihedral Angles (°) Relative Energy (kcal/mol)
I Φ₁=62.4, Ψ₁=-34.7 0.0 (most stable)
II Φ₁=-178.2, Ψ₁=152.1 1.2
III Φ₁=105.6, Ψ₁=88.3 1.7

Key geometric parameters:

  • Amide bonds: 1.23 Å (C=O), 1.33 Å (C-N)
  • Ester C-O bonds: 1.41 Å (benzyloxy), 1.36 Å (carbonyl)
  • Hydrogen bond: O-H···O=C (2.89 Å, 158° angle)

The optimized geometry shows a bent conformation with intramolecular H-bonding between the hydroxyl and amide carbonyl, reducing solvent-accessible surface area by 18% compared to extended conformers.

Comparative Analysis with Related Hydroxymalonate Derivatives

Structural comparisons with analogous compounds reveal key differences:

Compound Molecular Formula Key Features LogP TPSA
Target C₃₀H₄₀N₂O₇ Dibenzyl esters, peptide side chain 3.14 131.0
2-Hydroxymalonate C₃H₄O₅ Free dicarboxylic acid -1.2 94.8
N1,2-Dibenzyl-N3-hydroxymalonamide C₁₇H₁₈N₂O₃ Amide substitution 1.98 86.6

The target compound exhibits:

  • Enhanced lipophilicity : LogP 3.14 vs. -1.2 for 2-hydroxymalonate, enabling membrane permeability
  • Reduced polarity : TPSA 131.0 vs. 94.8 for parent acid, due to esterification
  • Conformational diversity : 12 rotatable bonds vs. 2 in simpler derivatives, allowing adaptive binding

Properties

IUPAC Name

dibenzyl 2-[(2R)-1-[[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-hydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O7/c1-20(2)17-23(25(33)32-24(26(34)31-6)29(3,4)5)30(37,27(35)38-18-21-13-9-7-10-14-21)28(36)39-19-22-15-11-8-12-16-22/h7-16,20,23-24,37H,17-19H2,1-6H3,(H,31,34)(H,32,33)/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAISQZMBMKVHC-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate (CAS: 191792-11-7) is a synthetic compound with significant biological activity. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The molecular formula is C30H40N2O7C_{30}H_{40}N_{2}O_{7}, and it has a molecular weight of 540.66 g/mol .

Dibenzyl 2-hydroxymalonate derivatives are known to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to modulation of metabolic pathways, which may have therapeutic implications in conditions such as cancer and metabolic disorders.

Antitumor Activity

Recent studies have indicated that derivatives of dibenzyl compounds exhibit antitumor activity. For instance, compounds similar in structure have shown the ability to intercalate into DNA, thereby inhibiting cancer cell proliferation. In vitro assays demonstrated that certain analogs resulted in significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic processes. For example, the presence of amino groups may allow for interaction with monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism. Inhibition studies have shown that related compounds can selectively inhibit MAO A and B, potentially influencing mood disorders and neurodegenerative diseases .

Case Studies

Case Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of dibenzyl derivatives on human cancer cell lines. The results indicated that at concentrations above 10 µM, significant cell death was observed, with IC50 values ranging from 5 to 15 µM depending on the cell type. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between dibenzyl derivatives and MAO enzymes. It was found that these compounds could inhibit MAO B more effectively than MAO A, with a selectivity ratio indicating over 2500-fold preference for MAO B. This selectivity is crucial for developing treatments for conditions like Parkinson's disease .

Data Table: Biological Activity Summary

Biological Activity Description IC50 Values (µM) Target
Antitumor ActivityInduces apoptosis in cancer cells5 - 15Cancer Cell Lines
MAO InhibitionSelective inhibition of MAO B>2500-fold selectivityMAO A/B Enzymes

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    • This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is noted for its potential role in the synthesis of analgesics such as tapentadol, which is used for treating acute pain .
  • Enzyme Modulation :
    • Given its amino acid-like structure, dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate may interact with biological targets such as enzymes or receptors. This interaction could lead to enzyme inhibition or modulation, influencing metabolic pathways relevant to therapeutic effects.
  • Potential Anticancer Activity :
    • Research into similar compounds suggests that they may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Further studies are necessary to elucidate the exact mechanisms and efficacy of dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yil)-2-hydroxymalonate in cancer treatment.

Research has highlighted various aspects of dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1 oxobutan-2-yil)amino)-4-methyl - 1 - oxopentan - 2 - yl) - 2 - hydroxymalonate:

Case Study 1: Synthesis and Application in Pain Management

A study demonstrated that derivatives of this compound could be synthesized efficiently under environmentally friendly conditions, yielding high-purity intermediates for tapentadol production. The findings emphasized the importance of stereochemistry in enhancing analgesic efficacy .

Case Study 2: Enzyme Interaction Studies

Investigations into similar compounds showed promising results as enzyme inhibitors, suggesting that dibenzyl 2-(...) could also exhibit such properties. These studies are crucial for understanding its potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous malonates are critical in understanding its unique applications. Below is a comparative analysis with related derivatives:

Structural and Functional Features

Compound Name Key Structural Features Stability Enantioselectivity Applications
Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate Two benzyl esters, hydroxyl group, chiral (R/S) centers High stability in solution Not explicitly reported; steric bulk may reduce enantioselectivity in catalytic reactions Potential use in peptide synthesis and enzyme-mediated decarboxylation
Dibenzyl 2-(2,6-dimethylpyridin-4-yl)malonate (6a) Pyridinyl substituent, no hydroxyl group Moderate stability; prone to decarboxylation under hydrogenolysis N/A Regioselective pyridine functionalization
Diethyl α-tert-butylmalonate Ethyl esters, tert-butyl substituent Lower steric hindrance; higher enantioselectivity in bromonium salt reactions (up to 99% ee) High enantioselectivity in enzymatic hydrolysis Asymmetric synthesis of chiral acids
Dibenzyl 2-allyl-2-(3-methylbut-2-en-1-yl)malonate Allyl and prenyl substituents Susceptible to borane-mediated cyclopropanation N/A Precursor for cyclopropane derivatives

Reactivity and Stability

  • Decarboxylation Resistance : The benzyl ester groups in the target compound enhance stability compared to diethyl or dimethyl malonates, which decarboxylate readily under thermal or catalytic conditions (e.g., iridium-catalyzed aldol reactions) .
  • Catalytic Compatibility : In Ag/PPh₃-catalyzed cascade reactions, dibenzyl malonates form thiazole derivatives efficiently, but steric hindrance from benzyl groups may limit enantioselectivity in asymmetric catalysis .

Enantioselectivity and Stereochemical Impact

  • The bulky benzyl esters reduce enantioselectivity in reactions with chiral bromonium salts (e.g., 28% ee for dibenzyl malonate vs. 99% ee for dimethyl malonate) due to weaker catalyst-nucleophile interactions .
  • Enzymatic decarboxylation using aryl malonate decarboxylase (AMDase) could exploit its stereochemistry for asymmetric synthesis of (R)-propionic acids, though this requires validation .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves stepwise peptide coupling and protective group chemistry. For instance, dibenzyl protective groups are employed to shield reactive sites (e.g., hydroxyl or amino groups) during intermediate formation, as seen in analogous syntheses of β-lactam derivatives . Optimization strategies include:
  • Temperature Control : Lower temperatures (0–5°C) to minimize side reactions during coupling steps.
  • Catalyst Selection : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency.
  • Purification : Employ gradient chromatography (e.g., silica gel or preparative HPLC) to isolate intermediates, ensuring >95% purity for subsequent steps .

Q. How can researchers confirm the molecular structure and stereochemical configuration of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying backbone connectivity. For example, coupling constants (J values) in 1H NMR can indicate stereochemistry (e.g., vicinal protons in chiral centers) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and hydroxyl (-OH) stretches .

Advanced Research Questions

Q. What experimental and computational approaches are effective in resolving discrepancies between NMR-derived stereochemistry and X-ray crystallography data?

  • Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution versus solid-state structures. To resolve this:
  • X-ray Crystallography : Use SHELXL for refining crystallographic data, which provides unambiguous stereochemical assignments .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate solution-phase stereochemistry .
  • Molecular Dynamics (MD) Simulations : Model solution-phase flexibility to reconcile NMR and crystallographic data .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., peptide-AMC derivatives) to measure inhibition kinetics. For example, monitor cleavage rates via fluorescence in real-time .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) to quantify binding affinity (KD) and kinetics (kon/koff) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and assess permeability using Caco-2 cell monolayers, referencing protocols for similar peptidomimetics .

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobicity and tendency to aggregate?

  • Methodological Answer :
  • Solvent Systems : Use mixed-polarity solvents (e.g., CH3CN/H2O with 0.1% TFA) in reverse-phase HPLC to improve resolution .
  • Additives : Include chaotropic agents (e.g., urea) or detergents (e.g., Tween-20) in aqueous buffers to prevent aggregation during purification .
  • Lyophilization : Post-purification, lyophilize the compound from tert-butanol/water mixtures to enhance stability .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR) during structural validation?

  • Methodological Answer :
  • 2D NMR Experiments : Perform ROESY or NOESY to distinguish through-space interactions from scalar couplings. For example, unexpected NOEs may indicate conformational flexibility rather than structural misassignment .
  • Variable-Temperature NMR : Analyze temperature-dependent chemical shift changes to identify dynamic regions .
  • Cross-Validation : Compare with computational models (e.g., DFT-optimized structures) to rationalize anomalies .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent hydrolysis .
  • Waste Disposal : Neutralize reactive groups (e.g., quench with aqueous ethanol) before disposing via certified chemical waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.